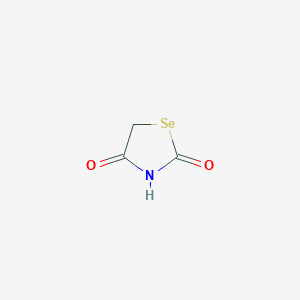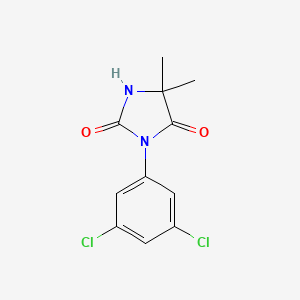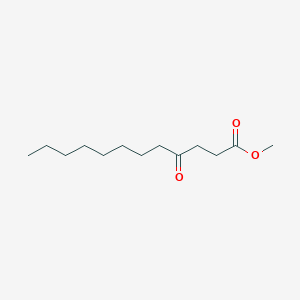
Methyl 4-oxododecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a methyl ester derivative of 4-oxododecanoic acid and is characterized by its ester and ketone functional groups . This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxododecanoate can be synthesized through several methods. One common synthetic route involves the nickel-catalyzed reaction of alkyl halides with acid chlorides . For example, the preparation of ethyl 4-oxododecanoate involves the reaction of 1-iodooctane with ethyl succinyl chloride in the presence of a nickel catalyst and manganese powder . The reaction is carried out in an anhydrous N,N-dimethylacetamide solvent under nitrogen atmosphere at low temperatures (0-2°C) and then allowed to warm to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The esterification of 4-oxododecanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, is a common method . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxododecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: Forms 4-oxododecanoic acid.
Reduction: Forms 4-hydroxydodecanoic acid.
Substitution: Forms various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-oxododecanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-oxododecanoate involves its interaction with various molecular targets and pathways. The ester and ketone functional groups allow it to participate in nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities . The compound can form hydrogen bonds and interact with enzymes, influencing their activity and function.
Comparison with Similar Compounds
Methyl 4-oxododecanoate can be compared with other similar compounds, such as:
Methyl dodecanoate: Lacks the ketone group, making it less reactive in certain chemical reactions.
Methyl 4-oxobutanoate: A shorter chain analog with similar reactivity but different physical properties.
Methyl 4,4-dimethoxybutyrate: Contains additional methoxy groups, altering its reactivity and applications.
This compound is unique due to its combination of ester and ketone functional groups, which provide it with distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
33566-59-5 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
methyl 4-oxododecanoate |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-12(14)10-11-13(15)16-2/h3-11H2,1-2H3 |
InChI Key |
OQOJOTYKXCZXLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
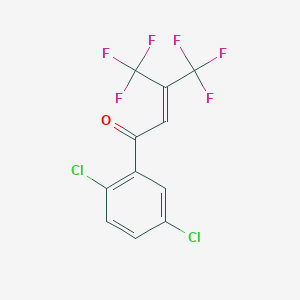
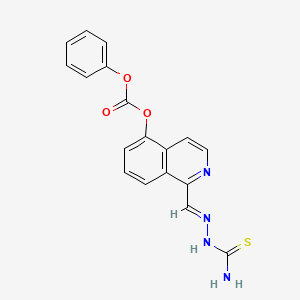

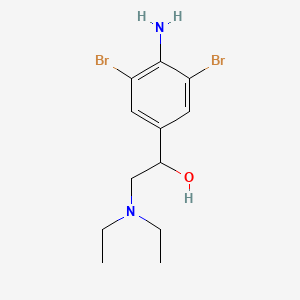
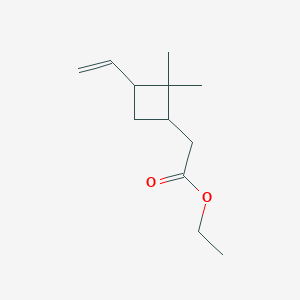
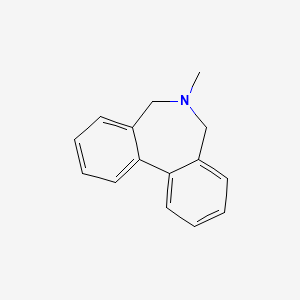
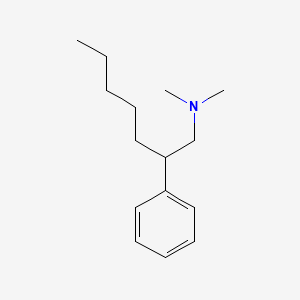
![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)



